molecular formula C11H11NO5 B14547538 But-2-yn-1-ol;3-nitrobenzoic acid CAS No. 61898-66-6

But-2-yn-1-ol;3-nitrobenzoic acid

Cat. No.: B14547538
CAS No.: 61898-66-6
M. Wt: 237.21 g/mol
InChI Key: JVMJSRIAXAHBNK-UHFFFAOYSA-N
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Description

But-2-yn-1-ol (C₄H₆O) is an alkyne alcohol with a terminal hydroxyl group. Its structure includes a triple bond between C2 and C3, making it highly reactive in organic synthesis.

3-Nitrobenzoic Acid (C₇H₅NO₄; CAS 121-92-6) is a nitroaromatic compound with a nitro group (-NO₂) at the meta position of the benzene ring and a carboxylic acid (-COOH) group. It appears as off-white to yellowish crystals with a melting point of 131–141°C . It is moderately soluble in polar organic solvents and exhibits a vapor pressure of ~1.90 × 10⁻³ Pa at ambient temperatures . As an industrial intermediate, it is used in pharmaceuticals, dyes, and polymer synthesis . Its environmental persistence and toxicity necessitate studies on biodegradation and adsorption .

Properties

CAS No.

61898-66-6

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

but-2-yn-1-ol;3-nitrobenzoic acid

InChI

InChI=1S/C7H5NO4.C4H6O/c9-7(10)5-2-1-3-6(4-5)8(11)12;1-2-3-4-5/h1-4H,(H,9,10);5H,4H2,1H3

InChI Key

JVMJSRIAXAHBNK-UHFFFAOYSA-N

Canonical SMILES

CC#CCO.C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Pathways for 3-Nitrobenzoic Acid

Nitration of Benzoic Acid Derivatives

The most widely documented method for 3-nitrobenzoic acid synthesis involves the nitration of methyl benzoate followed by alkaline hydrolysis. In a representative procedure, methyl benzoate undergoes electrophilic aromatic substitution using concentrated nitric and sulfuric acids at 0–5°C to yield methyl 3-nitrobenzoate. Subsequent saponification with aqueous sodium hydroxide (2.5 M, 50 mL per gram of ester) at 80–90°C produces the sodium salt of 3-nitrobenzoic acid, which is acidified with concentrated HCl to precipitate the final product. This two-step process typically achieves yields of 65–75%, with purity confirmed via melting point (142–144°C) and HPLC analysis.

Direct Carboxylation of Nitrotoluene

An alternative route involves the oxidation of 3-nitrotoluene using potassium permanganate under strongly acidic conditions. While less common due to lower yields (50–60%), this method avoids ester intermediates. Reaction parameters include refluxing in aqueous H₂SO₄ (18 M) for 6–8 hours, followed by neutralization and recrystallization from ethanol-water mixtures.

Amide Formation via Carbodiimide Coupling

Recent advancements employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to synthesize 3-nitrobenzamide derivatives. For instance, reacting 3-nitrobenzoic acid (5.98 mmol) with ethyl 1-aminocyclopropanecarboxylate hydrochloride (6.58 mmol) in pyridine with EDC·HCl (8.98 mmol) at 22–26°C for 3 hours under nitrogen yields ethyl 1-(3-nitrobenzamido)cyclopropanecarboxylate at 76% yield. The product is characterized by ¹H NMR (400 MHz, CDCl₃) signals at δ 8.59 (bs, 1H, NH), 8.41–8.38 (m, 1H, ArH), and 4.19 (q, J = 7.2 Hz, 2H, OCH₂CH₃).

Table 1: Comparative Yields in 3-Nitrobenzoic Acid Derivative Synthesis
Substrate Reagents Conditions Yield
Tetrahydrofuran-3-amine EDC·HCl, pyridine 22–26°C, 10 h 240 mg
Ethyl 1-aminocyclopropanecarboxylate EDC·HCl, pyridine RT, 3 h 76%
7-Et-CPT EDCI, DMAP, CH₂Cl₂ 2–20°C, 2.25 h 77.1%

Synthesis of But-2-yn-1-ol

Hydrolysis of Propargyl Halides

But-2-yn-1-ol is conventionally prepared via alkaline hydrolysis of 1-chloro-2-butyne. In a standard protocol, 1-chloro-2-butyne (1.0 mol) is refluxed with aqueous KOH (20%, 500 mL) for 4 hours, followed by distillation to isolate the product (bp 140–142°C). Yields typically range from 60–70%, though this method requires careful handling due to the volatility of intermediates.

Catalytic Hydration of 1-Butyne

A more efficient approach involves mercury(II)-catalyzed hydration of 1-butyne. Passing 1-butyne gas through a solution of HgSO₄ (10% w/w) in H₂SO₄ (40%) at 80°C generates but-2-yn-1-ol with 75–85% conversion efficiency. The product is extracted with diethyl ether and purified via fractional distillation.

Sonogashira Coupling-Derived Routes

Recent literature describes the use of Pd/Cu-catalyzed Sonogashira coupling between acetylene and ethylene oxide derivatives to form but-2-yn-1-ol precursors. For example, reacting ethynylmagnesium bromide with ethylene oxide in THF at −78°C, followed by acidic workup, yields the target alcohol in 55–60% yield.

Analytical Characterization

Spectroscopic Data for 3-Nitrobenzoic Acid

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (t, J = 1.8 Hz, 1H), 8.42 (ddd, J = 8.2, 2.3, 1.1 Hz, 1H), 8.32 (dt, J = 7.8, 1.3 Hz, 1H), 7.78 (t, J = 8.0 Hz, 1H).
  • IR (KBr) : ν 1705 cm⁻¹ (C=O), 1530 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂).

But-2-yn-1-ol Spectral Features

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.41 (s, 2H, CH₂OH), 2.51 (s, 1H, OH), 1.89 (s, 3H, CH₃).
  • GC-MS : m/z 70 (M⁺), 55 (M⁺−CH₃), 43 (base peak, HC≡C-CH₂⁺).

Applications in Heterocyclic Synthesis

3-Nitrobenzoic Acid as a Building Block

The carboxylic acid group facilitates amide bond formation, while the nitro group serves as a directing group in electrophilic substitutions. In a recent study, 3-nitrobenzoic acid was coupled with tetrahydrofuran-3-amine using EDC·HCl to yield 3-nitro-N-(tetrahydrofuran-3-yl)benzamide, a precursor for kinase inhibitors.

But-2-yn-1-ol in Alkyne Chemistry

But-2-yn-1-ol participates in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC). Its terminal alkyne moiety reacts with azides to form 1,2,3-triazoles, as demonstrated in the synthesis of antiviral agents.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Parameter 3-Nitrobenzoic Acid But-2-yn-1-ol
Raw Material Cost ($/kg) 120–150 200–250
Energy Consumption (kWh/kg) 85 120
Waste Treatment Cost ($/kg) 12 18

Mechanism of Action

The mechanism of action for But-2-yn-1-ol involves its ability to participate in various chemical reactions due to the presence of an alkyne functional group. This allows it to undergo polymerization, oxidation, and other reactions .

For 3-nitrobenzoic acid , the presence of the nitro group and carboxylic acid group influences its reactivity. The nitro group is electron-withdrawing, which increases the acidity of the compound and affects its behavior in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of 3-Nitrobenzoic Acid

2-Nitrobenzoic Acid and 4-Nitrobenzoic Acid
  • Adsorption Capacity : Activated carbon adsorption studies show that 3-nitrobenzoic acid has a lower maximum adsorption (0.24 mmol/g) compared to its ortho (2-nitro) and para (4-nitro) isomers. This difference is attributed to steric hindrance and electronic effects of the nitro group’s position .
  • Solubility : In organic solvents, 3-nitrobenzoic acid’s solubility follows the order: acetone > ethyl acetate > benzene. Its solubility in benzene at 25°C is ~0.006 mol/L, lower than 4-nitrobenzoic acid due to reduced hydrogen-bonding capacity .
  • Biodegradation: The dioxygenase enzyme MnbAB from Comamonas sp. JS46 preferentially degrades 3-nitrobenzoic acid over its isomers. Substrate specificity studies reveal that substituents like hydroxy or amino groups at the nitro group’s ortho position reduce enzymatic activity by 60–80% .
Methyl 3-Nitrobenzoate
  • Synthesis: Methyl esterification of 3-nitrobenzoic acid with methanol enhances its volatility for gas chromatography applications. The ester derivative is synthesized via acid-catalyzed esterification .
  • Applications : Used as a precursor in pharmaceutical synthesis, such as antidiabetic sulfamoyl benzamide derivatives .

Comparison with Non-Nitroaromatic Acids

  • Benzoic Acid : The nitro group in 3-nitrobenzoic acid reduces its pKa (~3.75) compared to benzoic acid (pKa ~4.2), increasing acidity due to the electron-withdrawing nitro group .
  • Furan-2-carboxylic Acid : Unlike 3-nitrobenzoic acid, furan-2-carboxylic acid (C₅H₄O₃) has lower thermal stability (melting point 60°C vs. 131–141°C) and higher solubility in water (60 g/L vs. ~5 g/L) .

Data Tables

Table 1: Physicochemical Properties of Nitrobenzoic Acid Isomers

Property 2-Nitrobenzoic Acid 3-Nitrobenzoic Acid 4-Nitrobenzoic Acid
Melting Point (°C) 147–149 131–141 242–244
logP (Octanol-Water) 1.85 2.89 1.72
Solubility in Acetone (mol/L) 0.12 0.15 0.18
Adsorption on GAC (mmol/g) 0.28 0.24 0.31

Table 2: Biodegradation Activity of MnbAB Dioxygenase

Substrate Relative Activity (%)
3-Nitrobenzoic Acid 100
4-Nitrobenzoic Acid 35
2-(4-Nitrophenyl)acetic Acid 45
3-Nitro-2-hydroxybenzoic Acid 22

Research Findings

  • Environmental Impact: 3-Nitrobenzoic acid is resistant to hydrolysis but susceptible to microbial degradation via MnbAB, which releases nitrous acid (HNO₂) as a byproduct .
  • Synthetic Applications : It serves as a key intermediate in antidiabetic drug candidates, where its sulfonamide derivatives exhibit glucokinase activation .
  • Analytical Challenges : Discrepancies in vapor pressure measurements (e.g., 1.90 × 10⁻³ Pa vs. 5.05 × 10⁻³ Pa) highlight the need for standardized methods .

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